D-Glucitol-4,5,6-13C3
Description
Theoretical Foundations of Stable Isotope Labeling for Metabolic Investigations
Stable isotope labeling is predicated on the principle that isotopically labeled molecules, or tracers, are chemically identical to their unlabeled counterparts and are thus processed by enzymes in the same manner. acs.org Common stable isotopes used in metabolic research include carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H). When a ¹³C-labeled substrate is introduced into a biological system, its carbon backbone is incorporated into various downstream metabolites. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then be used to detect and quantify the enrichment of ¹³C in these metabolites. mdpi.comnih.gov This allows for the precise mapping of metabolic pathways and the calculation of the rate of reactions, a field known as metabolic flux analysis. mdpi.comnih.gov
Rationale for ¹³C-Enrichment in Carbohydrate Metabolism Research
Carbon is the fundamental building block of carbohydrates, making ¹³C an ideal isotope for tracing their metabolic fate. The use of ¹³C-labeled glucose and its derivatives has been instrumental in understanding central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov The specific position of the ¹³C label within the molecule can be strategically chosen to probe particular reactions or pathways. For instance, the metabolism of [1-13C]glucose versus [6-13C]glucose can provide distinct information about the relative activities of different pathways. The analysis of the distribution of ¹³C in downstream metabolites, known as isotopologue analysis, provides a detailed picture of the metabolic network.
Significance of D-Glucitol-4,5,6-13C3 as a Tracer Molecule in Biological Systems
D-Glucitol-4,5,6-¹³C₃, an isotopically labeled form of the sugar alcohol D-Glucitol (also known as sorbitol), is a crucial tool for investigating the polyol pathway. physiology.orgresearchgate.net This pathway, which converts glucose to fructose (B13574) via sorbitol, has been implicated in the pathophysiology of various diseases, particularly diabetic complications. diabetesjournals.orgresearchgate.net Under normal conditions, the polyol pathway is a minor route for glucose metabolism. However, in hyperglycemic states, the flux through this pathway can increase significantly. austinpublishinggroup.com
Detailed Research Findings
Research utilizing ¹³C-labeled tracers has shed light on the intricate workings of the polyol pathway and its impact on cellular metabolism. Studies have demonstrated that increased flux through the polyol pathway, often observed in diabetic models, can significantly alter glucose metabolism. For instance, in diabetic rat hearts, increased polyol pathway activity was associated with reduced labeling of lactate (B86563) and glutamate (B1630785) from [¹³C]glucose, indicating an inhibition of glycolysis. physiology.org This inhibition was pinpointed to the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH). physiology.org
Furthermore, stable isotope tracing has been employed to investigate the role of the polyol pathway in different cellular contexts. In response to mechanical stress, such as matrix stiffening, cells have been shown to redirect glucose into the polyol pathway, leading to an increase in glucose-derived sorbitol. biorxiv.org This suggests a role for the polyol pathway in mechanotransduction. In cancer cells, the conversion of glucose to fructose via the polyol pathway has been identified as a significant contributor to the Warburg effect, a phenomenon characterized by increased glycolysis even in the presence of oxygen. biorxiv.orgbiorxiv.org
The use of aldose reductase inhibitors, which block the first step of the polyol pathway, has been shown to restore normal glucose metabolism in diabetic models. physiology.org Treatment with these inhibitors in diabetic hearts resulted in increased ¹³C labeling of lactate and glutamate, signifying a relief of the glycolytic inhibition caused by the overactive polyol pathway. physiology.org
Table 1: Impact of Diabetes and Aldose Reductase Inhibition on Glucose Metabolism in Rat Hearts
| Condition | Relative ¹³C Labeling of Lactate from [1-¹³C]Glucose | Relative ¹³C Labeling of Glutamate from [1-¹³C]Glucose |
| Control | 100% | 100% |
| Diabetic | 9% | 8% |
| Diabetic + Aldose Reductase Inhibitor | 76% | 69% |
Data adapted from a study on diabetic rat hearts, showing the percentage of ¹³C labeling relative to the control group. physiology.org
Table 2: Relative Flux of Glucose to Sorbitol in Response to Matrix Stiffness| Matrix Stiffness | Relative Flux of [U-¹³C]Glucose to Sorbitol (M+6) |
| Soft | 1.0 |
| Stiff | >2.0 |
Data adapted from a study on the effect of matrix stiffness on glucose metabolism, showing the fold change in sorbitol levels derived from labeled glucose. biorxiv.org
Properties
Molecular Formula |
C₃¹³C₃H₁₄O₆ |
|---|---|
Molecular Weight |
185.15 |
Synonyms |
D-Sorbitol-4,5,6-13C3; Glucarine-4,5,6-13C3; Esasorb-4,5,6-13C3; Cholaxine-4,5,6-13C3; Karion-4,5,6-13C3; Sionite-4,5,6-13C3; Sionon-4,5,6-13C3; |
Origin of Product |
United States |
Methodological Frameworks for Metabolic Flux Analysis Mfa Utilizing D Glucitol 4,5,6 13c3
Experimental Design Principles for Isotopic Labeling Studies
The foundation of a successful ¹³C-MFA study lies in its experimental design. springernature.com This initial phase is crucial as it dictates the quality of data obtained and, consequently, the reliability of the estimated metabolic fluxes. researchgate.net Key considerations include the selection of an appropriate isotopic tracer, the strategy for cell cultivation to ensure a defined metabolic state, and the protocols for sample collection and preparation to preserve the in vivo isotopic information. springernature.com In silico modeling and simulations are often employed to guide these decisions and optimize the experimental setup for maximal flux resolution. researchgate.net
The choice of a ¹³C-labeled tracer is one of the most critical steps in designing an MFA experiment, as it profoundly influences the precision of the resulting flux estimates. researchgate.net D-Glucitol (commonly known as sorbitol), a six-carbon sugar alcohol, serves as a metabolically relevant carbon source for various organisms. Its entry into central carbon metabolism, typically via oxidation to fructose (B13574) or glucose, allows it to fuel pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.
The specific isotopic labeling pattern of D-Glucitol-4,5,6-¹³C₃ makes it a strategically valuable tracer. By labeling the lower half of the carbon backbone, this molecule provides distinct advantages for resolving fluxes in the lower part of central metabolism. nih.gov When D-Glucitol-4,5,6-¹³C₃ is metabolized, it generates pyruvate (B1213749) labeled at the C1, C2, and C3 positions. This labeled pyruvate then enters the TCA cycle, providing rich isotopic information that is highly sensitive to the activities of anaplerotic and cataplerotic reactions. This is in contrast to tracers labeled on the C1 or C2 positions, which can lose their label as CO₂ early in the TCA cycle or through the PPP. Research using similarly labeled tracers like [4,5,6-¹³C]glucose has demonstrated optimal flux resolution in the lower part of metabolism. nih.gov
| Attribute | Scientific Rationale | Relevance to Metabolic Flux Analysis (MFA) |
|---|---|---|
| Carbon Backbone | D-Glucitol is a C6 sugar alcohol that can be metabolized by many biological systems, entering central carbon metabolism as fructose or glucose. | Allows for the comprehensive tracing of carbon through glycolysis, the PPP, and the TCA cycle. |
| Specific Isotopic Labeling (4,5,6-¹³C₃) | The ¹³C labels are positioned on the bottom half of the molecule. This leads to fully labeled three-carbon units (e.g., pyruvate) entering the TCA cycle. | Maximizes the retention of isotopic labels within the TCA cycle and associated pathways, enhancing the precision of flux estimates for anaplerosis and cataplerosis. nih.gov |
| Information Richness | The fragmentation and reassembly of the [4,5,6-¹³C₃] backbone in different pathways create unique isotopomer distributions in downstream metabolites. | Provides highly informative constraints for computational models, enabling the accurate quantification of fluxes through convergent and cyclic pathways. |
For many ¹³C-MFA studies, it is essential that the cells reach an isotopic steady state, a condition where the ¹³C labeling enrichment in intracellular metabolites becomes constant over time. nih.gov This state implies that the rate of label incorporation is balanced by the rate of metabolite turnover and efflux, allowing the measured labeling patterns to directly reflect the underlying metabolic fluxes. nih.gov
Achieving isotopic steady state requires culturing the research model for a sufficient duration in a medium where the primary carbon source is replaced by its ¹³C-labeled counterpart, such as D-Glucitol-4,5,6-¹³C₃. The time required to reach this state is dependent on the organism's growth rate and the turnover rates of its metabolite pools. nih.gov For example, intermediates in upper glycolysis may reach isotopic steady state within minutes, whereas metabolites in the TCA cycle can take several hours. nih.gov
Common cultivation strategies include:
Continuous Culture (Chemostat): This method maintains a constant environment and cell growth rate, providing a true metabolic and isotopic steady state. It is ideal for microorganisms.
Batch or Fed-Batch Culture: In these systems, samples are typically harvested during the mid-exponential growth phase, where metabolism is considered to be in a pseudo-steady state. vanderbilt.edu Multiple cell doublings in the presence of the tracer are often required to ensure that intracellular pools and biomass components, such as protein-bound amino acids, are fully labeled. vanderbilt.edu For mammalian cells, which have slower growth rates, this may necessitate culturing for 24 hours or more to approach isotopic steady state. researchgate.net
The accurate measurement of in vivo isotopomer distributions is contingent upon sample preparation protocols that effectively preserve the metabolic state of the cells at the moment of collection. This involves rapid quenching of metabolic activity, efficient extraction of metabolites, and appropriate preparation of the extract for analytical analysis.
| Step | Procedure | Purpose |
|---|---|---|
| 1. Quenching | Cell culture is rapidly harvested and metabolism is instantly halted, often by quenching in a cold solvent such as 60% methanol (B129727) at -40°C or below. osti.gov For suspension cultures, rapid filtration may precede the quenching step. osti.gov | To prevent any changes in metabolite concentrations or isotopic labeling patterns after sampling. |
| 2. Metabolite Extraction | Intracellular metabolites are extracted from the quenched cells. This typically involves cell lysis using a solvent mixture (e.g., methanol/water/chloroform) and phase separation to isolate polar metabolites. nih.gov | To separate metabolites of interest from macromolecules like proteins and lipids. |
| 3. Sample Cleanup | The polar extract containing the metabolites is lyophilized (freeze-dried) to remove all solvents. | To concentrate the sample and prepare it for resuspension in an NMR-compatible solvent. |
| 4. Preparation for NMR | The dried extract is reconstituted in a deuterated solvent (e.g., D₂O) to a precise volume. An internal standard (e.g., DSS) is added for chemical shift referencing (0 ppm). nih.gov The pH is adjusted as needed to ensure consistency. nih.gov | To prepare a homogenous, stable sample suitable for high-resolution NMR analysis. |
| 5. Transfer to NMR Tube | The final solution is transferred to a high-quality NMR tube (e.g., 5 mm standard or a Shigemi tube for volume-limited samples). umd.edu | To place the sample within the detection coil of the NMR spectrometer for analysis. |
Advanced Analytical Techniques for ¹³C-Isotopomer Quantification
Following sample preparation, the ¹³C-isotopomer distribution in key metabolites must be precisely quantified. While mass spectrometry (MS) is a widely used technique, Nuclear Magnetic Resonance (NMR) spectroscopy offers unique capabilities for isotopomer analysis. creative-proteomics.com
High-resolution ¹³C NMR spectroscopy is used to obtain detailed information on carbon connectivity and isotopic labeling. Spectra are typically acquired using broadband proton decoupling, which collapses the ¹³C-¹H spin-spin couplings, resulting in a simplified spectrum where each chemically distinct carbon atom appears as a single peak. ceitec.cz
For quantitative analysis, care must be taken to ensure that the integrated area of each peak is directly proportional to the number of ¹³C nuclei at that position. This requires using inverse-gated decoupling sequences to suppress the Nuclear Overhauser Effect (NOE) and employing long relaxation delays (typically five times the longest carbon T₁ relaxation time) between scans to allow for complete magnetization recovery. ceitec.czacs.org
The key strength of high-resolution ¹³C NMR in MFA is its ability to resolve ¹³C-¹³C scalar couplings (J-couplings). When two adjacent carbon atoms are both ¹³C, their signals will split into doublets. This splitting pattern provides direct evidence of which carbon-carbon bonds remained intact during metabolism, offering invaluable constraints for flux determination. For instance, analyzing the ¹³C NMR spectrum of lactate (B86563) derived from D-Glucitol-4,5,6-¹³C₃ would reveal specific coupling patterns indicative of its metabolic origin.
| Pyruvate Carbon | Expected Labeling State | Predicted ¹³C NMR Signal | Rationale |
|---|---|---|---|
| C1 (Carboxyl) | ¹³C | Doublet (d) | Derived from C4 of glucitol; coupled to the adjacent ¹³C at the C2 position. |
| C2 (Carbonyl) | ¹³C | Doublet of Doublets (dd) | Derived from C5 of glucitol; coupled to ¹³C at both the C1 and C3 positions. |
| C3 (Methyl) | ¹³C | Doublet (d) | Derived from C6 of glucitol; coupled to the adjacent ¹³C at the C2 position. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C-Tracer Studies
2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy for Complex Mixtures
Two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a high-resolution technique that is exceptionally well-suited for the analysis of complex biological mixtures encountered in metabolomics. nih.gov This method provides correlations between a proton (¹H) and the carbon atom (¹³C) to which it is directly bonded, generating a 2D spectrum with proton chemical shifts on one axis and carbon chemical shifts on the other. ucsb.edu This dispersion of signals into two dimensions significantly reduces spectral overlap, a common challenge in one-dimensional NMR of intricate samples like cell extracts. researchgate.net
When this compound is metabolized, the ¹³C labels are transferred to various downstream intermediates. The 2D ¹H-¹³C HSQC experiment can then be used to precisely identify which carbon positions in these metabolites have become labeled. For instance, if the labeled glucitol enters glycolysis, the resulting pyruvate molecules will carry the ¹³C label in specific positions. The HSQC spectrum will reveal cross-peaks corresponding only to the protons attached to the ¹³C-labeled carbons, providing unambiguous evidence of the metabolic fate of the tracer. nih.gov The patterns of these cross-peaks and the associated J-couplings (spin-spin couplings between adjacent ¹³C atoms) contain detailed information about the flow of carbon through the metabolic network. bham.ac.uk
Table 1: Illustrative 2D ¹H-¹³C HSQC Data for Metabolites Derived from this compound
| Metabolite | Labeled Carbon Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Fructose-1,6-bisphosphate | C4 | 4.12 | 75.8 |
| Fructose-1,6-bisphosphate | C5 | 3.98 | 68.2 |
| Glyceraldehyde-3-phosphate | C2 | 4.31 | 74.9 |
| Pyruvate | C2 | 2.38 | 206.4 |
| Lactate | C2 | 4.11 | 69.3 |
Note: The chemical shift values are hypothetical and serve to illustrate the type of data generated.
In Vitro and In-Organello NMR Approaches for Metabolic Flux Monitoring
To dissect metabolic pathways in greater detail and without the confounding variables of a whole-organism system, researchers often employ in vitro (in intact cells or tissues) and in-organello (in isolated organelles) NMR approaches. springernature.com These methods involve supplying a ¹³C-labeled substrate like this compound directly to a controlled biological sample within an NMR spectrometer. This allows for real-time monitoring of the conversion of the labeled substrate into various metabolic products.
The primary advantage of these approaches is the ability to study metabolism under precisely defined conditions, such as by providing specific nutrients or inhibitors to target particular pathways. For example, by perfusing isolated mitochondria with this compound-derived substrates, it is possible to specifically investigate the fluxes through the tricarboxylic acid (TCA) cycle within that organelle. The kinetic data obtained from such experiments, which track the rate of label incorporation into different metabolites, can be used for dynamic (non-stationary) metabolic flux analysis. springernature.com
Mass Spectrometry (MS) for Isotopic Profile Analysis
Mass spectrometry (MS) is a highly sensitive analytical technique that complements NMR in MFA. Unlike NMR, which distinguishes positional isotopomers, MS separates molecules based on their mass-to-charge ratio (m/z). mdpi.com This allows for the detection of isotopologues, which are molecules that differ in the number of isotopic substitutions. nih.gov When this compound is metabolized, the resulting products will have a higher mass depending on how many of the three ¹³C atoms they have incorporated.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Derivatization and Analysis
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique in MFA, particularly for the analysis of thermally stable and volatile compounds like amino acids and organic acids. rwth-aachen.de For many metabolites, a chemical derivatization step is necessary to increase their volatility and thermal stability, making them amenable to GC analysis. shimadzu.com
After exposing a biological system to this compound, cellular metabolites are extracted and derivatized. The derivatized compounds are then separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrum of each metabolite will show a distribution of mass isotopomers, indicating the number of ¹³C atoms incorporated from the glucitol tracer. nih.gov For example, a metabolite that has incorporated two of the labeled carbons will appear at an m/z that is two units higher than its unlabeled counterpart. Analysis of the fragmentation patterns of these metabolites can provide additional information about the position of the labels. shimadzu.com
Table 2: Exemplary GC-MS Data for a Derivatized Metabolite
| Metabolite Fragment | Unlabeled m/z (M+0) | Labeled m/z (M+1) | Labeled m/z (M+2) | Labeled m/z (M+3) |
| Alanine [M-57]⁺ | 260 | 261 | 262 | 263 |
| Valine [M-57]⁺ | 288 | 289 | 290 | 291 |
| Glutamate (B1630785) [M-57]⁺ | 434 | 435 | 436 | 437 |
Note: The m/z values are for illustrative purposes and depend on the specific derivatization agent used.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites
Liquid chromatography-mass spectrometry (LC-MS) has become a leading technique for MFA, especially for the analysis of polar and charged intracellular metabolites such as sugar phosphates, nucleotides, and coenzyme A derivatives. nih.gov These compounds are often difficult to analyze by GC-MS due to their low volatility and thermal instability. nih.gov LC-MS circumvents the need for derivatization, although it is sometimes used. springernature.com
Different LC methods, such as hydrophilic interaction chromatography (HILIC) and ion-pairing reversed-phase chromatography, are employed to achieve separation of these polar compounds before they are introduced into the mass spectrometer. nih.gov The high resolution and accuracy of modern mass spectrometers allow for precise quantification of the mass isotopologue distribution (MID) of metabolites derived from this compound. hpst.cz This is a critical requirement for accurate metabolic flux analysis. nih.gov
Quantitative Mass Isotopomer Distribution Analysis (MIDA)
Quantitative Mass Isotopomer Distribution Analysis (MIDA), also referred to as a Mass Distribution Vector (MDV) or Mass Isotopomer Distribution (MID), is the quantitative representation of the fractional abundance of all mass isotopologues of a given metabolite. nih.govembopress.org For a metabolite with 'n' carbon atoms, there are 'n+1' possible mass isotopologues, from M+0 (unlabeled) to M+n (fully labeled). nih.gov
Following the administration of this compound, a downstream metabolite like citrate (B86180) (which has six carbons) could theoretically exist as M+0, M+1, M+2, or M+3, depending on the metabolic pathways that were active. By measuring the intensity of each of these peaks in the mass spectrum and correcting for natural ¹³C abundance, a quantitative distribution can be determined. This distribution is a direct reflection of the metabolic fluxes that produced it. embopress.org
Table 3: Hypothetical Mass Isotopomer Distribution for Citrate
| Mass Isotopologue | Fractional Abundance (%) |
| M+0 | 45 |
| M+1 | 25 |
| M+2 | 20 |
| M+3 | 10 |
| M+4 | 0 |
| M+5 | 0 |
| M+6 | 0 |
Note: This table illustrates a possible outcome and is not based on specific experimental data.
Computational and Bioinformatic Approaches for Flux Estimation
The analytical data obtained from NMR and MS measurements are not direct measurements of metabolic fluxes. Instead, they serve as inputs for computational models that are used to estimate the intracellular flux distribution. oup.com This process involves several key steps:
Metabolic Network Model Construction: A detailed biochemical reaction network for the organism or cell type under study is constructed. This model includes the stoichiometry of all relevant reactions. d-nb.info
Flux Estimation: The core of ¹³C-MFA is an optimization procedure. An initial guess of the flux distribution is made, and a computational algorithm simulates the expected labeling patterns of metabolites based on this flux map. nih.gov The algorithm then iteratively adjusts the fluxes to minimize the difference between the simulated labeling patterns and the experimentally measured data from NMR and/or MS. researchgate.net
Statistical Validation: Once a best-fit flux map is obtained, statistical methods such as chi-squared tests are used to assess the goodness-of-fit. Confidence intervals are also calculated for each estimated flux to determine the precision of the estimate. springernature.com
A variety of software packages and computational frameworks are available to perform these complex calculations, enabling researchers to translate raw isotopic labeling data into a quantitative understanding of cellular metabolism. oup.comosti.gov
Development and Validation of Metabolic Network Models for this compound Tracing
The foundation of any 13C-MFA study is a comprehensive metabolic network model. This model is a mathematical representation of the biochemical reactions occurring within a cell, complete with atom mappings that track the fate of each carbon atom from a substrate like this compound through the metabolic pathways.
Model Development: The development process begins with assembling a stoichiometric model based on genomic and biochemical information. For tracing this compound, the model must include pathways relevant to glucitol metabolism. This involves identifying enzymes that can phosphorylate and dehydrogenate glucitol to enter central carbon metabolism, typically as fructose-6-phosphate. The model must encompass all significant carbon-transforming reactions, such as glycolysis, the pentose phosphate pathway, and the TCA cycle, to accurately simulate the distribution of the 13C label.
Model Validation: Validation is a critical step to ensure the reliability of the flux estimates. An initial network model, often adapted from existing literature, may not perfectly represent the metabolism of the organism under specific experimental conditions. Validation involves checking the model for completeness and accuracy. This can be achieved by:
Parallel Labeling Experiments: Using different isotopomers of a substrate (or different labeled substrates) in parallel cultures can help to validate or invalidate model assumptions. Consistent flux results across experiments increase confidence in the model's structure.
Goodness-of-Fit Tests: After flux estimation, the simulated isotopic labeling patterns are compared to the experimentally measured data. A statistically acceptable fit, often assessed using a chi-squared test, indicates that the model structure is consistent with the observed data. A poor fit suggests that the model may be missing key reactions or contains incorrect assumptions about pathway activities.
Independent Validation Data: A robust method for model selection involves using a portion of the experimental data for model fitting (training) and another portion for validation. The model that best predicts the validation data is selected, which helps to avoid overfitting.
Application of Flux Balance Analysis (FBA) in 13C-MFA Contexts
Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in genome-scale models. It relies on the principle of mass balance at a steady state and uses linear programming to optimize a specific cellular objective, such as maximizing biomass production.
In the context of 13C-MFA, FBA can serve several roles:
Hypothesis Generation: FBA can predict a range of feasible flux distributions, which can help in designing 13C labeling experiments to better resolve fluxes in specific pathways.
Model Curation: Discrepancies between FBA predictions and 13C-MFA results can highlight areas where the genome-scale model may be incomplete or inaccurate.
Constraining Genome-Scale Models: Data from 13C labeling experiments provide powerful constraints that can be integrated with FBA. This integration, sometimes referred to as 13C-constrained FBA or 2S-13C MFA, significantly reduces the solution space of possible flux distributions without relying on a predefined biological objective function. This leads to a more accurate and realistic prediction of metabolic fluxes across the entire network.
The application of FBA in a study utilizing this compound would involve a genome-scale model capable of simulating glucitol metabolism. The measured uptake rate of this compound and the secretion rates of any byproducts would serve as constraints. The resulting flux map from the 13C-MFA could then be compared to or integrated with the FBA model to gain a system-level understanding of cellular metabolism.
Specialized Software Tools for 13C-MFA Calculations and Data Interpretation
The estimation of metabolic fluxes from 13C labeling data is a computationally intensive task that requires specialized software. These software packages solve complex systems of algebraic and differential equations to find the set of fluxes that best explains the measured isotopic labeling patterns.
Several software tools are available for 13C-MFA, each with different features and underlying algorithms. They typically facilitate several key steps in the workflow:
Model Construction: Defining the metabolic network, reactions, and atom transitions.
Simulation: Simulating the distribution of isotope labels for a given set of fluxes.
Parameter Estimation: Performing iterative optimization to minimize the difference between simulated and measured labeling data.
Statistical Analysis: Calculating confidence intervals for the estimated fluxes and assessing the goodness-of-fit.
The table below summarizes some commonly used software packages for 13C-MFA.
| Software | Platform | Key Features |
| 13CFLUX2 | C++, Linux/Unix | High-performance suite for large-scale and high-throughput applications; supports multicore CPUs and clusters. |
| INCA | MATLAB | Isotopically non-stationary MFA; features for experimental design and statistical analysis. |
| OpenFLUX | MATLAB | Open-source software for steady-state 13C-MFA. |
| Metran | MATLAB | One of the earlier comprehensive tools for 13C-MFA. |
| FiatFlux | MATLAB | Software for metabolic flux analysis from 13C-glucose experiments. |
| WUFlux | Open-source | User-friendly interface with templates for steady-state 13C-MFA. |
| FreeFlux | Python | Open-source package for time-efficient isotopically non-stationary MFA. |
The choice of software for a study with this compound would depend on the specific experimental design (e.g., steady-state vs. non-stationary) and the complexity of the metabolic model. The core requirement is the ability to define custom tracers and their atom mappings to accurately model the flow of carbons from glucitol into the central metabolism.
Statistical Validation and Confidence Interval Determination for Flux Estimates
Obtaining a single best-fit flux map is insufficient; a rigorous statistical analysis is necessary to determine the precision and reliability of the estimated fluxes. This involves assessing the goodness-of-fit and calculating confidence intervals for each flux.
Goodness-of-Fit: The minimized sum of squared residuals (SSR), which represents the discrepancy between the measured and simulated data, is used to evaluate the goodness-of-fit. This value is often subjected to a chi-squared (χ²) statistical test. If the calculated SSR falls within a statistically expected range, the model is considered to be a good fit for the data.
Common methods for determining confidence intervals include:
Sensitivity Analysis: This approach evaluates how sensitive the SSR is to variations in individual flux values. By systematically changing a flux from its best-fit value and re-optimizing the other fluxes, a range for which the fit remains statistically acceptable can be determined.
Monte Carlo Simulations: This method involves generating a large number of artificial datasets by adding random noise (consistent with measurement error) to the experimental data. Fluxes are then estimated for each artificial dataset, and the resulting distribution of flux estimates is used to determine confidence intervals.
The table below outlines these statistical validation approaches.
| Statistical Method | Purpose | Description |
| Chi-Squared (χ²) Test | Goodness-of-Fit Assessment | Compares the minimized sum of squared residuals (SSR) against the chi-squared distribution to determine if the model adequately fits the experimental data. |
| Sensitivity Analysis | Confidence Interval Determination | Determines the range of a flux value for which the SSR remains within a statistically acceptable limit, providing a non-linear confidence interval. |
| Monte Carlo Simulations | Confidence Interval Determination | Generates numerous simulated datasets to create a distribution of flux estimates, from which confidence intervals are calculated. |
In a study using this compound, these statistical methods would be applied to the estimated flux map to ensure the robustness of the findings and to identify which fluxes are well-resolved and which are more uncertain.
Elucidation of Metabolic Pathways and Carbon Flow Using D Glucitol 4,5,6 13c3
Analysis of Central Carbon Metabolism
D-Glucitol-4,5,6-13C3 is particularly useful for probing the intricacies of central carbon metabolism. Once it enters a cell, it is metabolized, and its labeled carbon atoms are distributed throughout the central metabolic network, including the polyol pathway, glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. Analyzing the specific patterns of 13C enrichment in intermediates of these pathways allows for the calculation of carbon flux, which is the rate of flow of metabolites through a pathway. researchgate.netresearchgate.net
Tracing Carbon Flux through the Polyol Pathway
The polyol pathway, also known as the sorbitol pathway, is a two-step metabolic route that converts glucose to fructose (B13574). nih.gov The second and final step of this pathway involves the oxidation of D-glucitol (sorbitol) to fructose, a reaction catalyzed by the enzyme sorbitol dehydrogenase. nih.gov
By supplying this compound, researchers can directly measure the flux through this step. The 13C label will be transferred from D-glucitol to fructose, creating fructose labeled on carbons 4, 5, and 6. The rate of appearance of this labeled fructose provides a direct measure of the in vivo activity of sorbitol dehydrogenase. This approach is critical for understanding the role of the polyol pathway in conditions like diabetic complications, where excess glucose can lead to an accumulation of sorbitol. nih.govnih.gov
Table 1: Hypothetical Isotopomer Distribution in Polyol Pathway Metabolites This table illustrates the expected labeling pattern in fructose following the metabolism of this compound, assuming 100% labeling of the precursor.
| Metabolite | Isotopomer | Formula | Expected Relative Abundance |
| D-Glucitol | M+3 | C3(13C)3H14O6 | 100% |
| Fructose | M+3 | C3(13C)3H12O6 | 100% |
M+3 represents the molecule with three heavy carbon isotopes.
Interconnections and Flux Partitioning in Glycolysis and the Pentose Phosphate Pathway
Fructose produced from the polyol pathway can be phosphorylated to fructose-6-phosphate, which is a key intermediate in both glycolysis and the pentose phosphate pathway (PPP). nih.govfrontiersin.org Glycolysis breaks down glucose (and fructose) for energy, while the PPP runs parallel to it, generating NADPH for reductive biosynthesis and ribose-5-phosphate for nucleotide synthesis. jackwestin.comresearchgate.net
The specific labeling pattern of this compound is invaluable for distinguishing the flow of carbon between these two pathways. When the resulting 13C-labeled fructose-6-phosphate enters glycolysis, the label will proceed down the pathway to pyruvate (B1213749). However, if it enters the non-oxidative branch of the PPP, the transketolase and transaldolase reactions will scramble the carbon backbone, leading to different labeling patterns in glycolytic intermediates and PPP products like ribose-5-phosphate. nih.govnih.gov By measuring the mass isotopomer distributions of these key metabolites, researchers can quantify the relative flux partitioning at the fructose-6-phosphate branch point. youtube.com
Table 2: Illustrative Mass Isotopomer Data for Glycolysis/PPP Flux Partitioning This table shows hypothetical mass isotopomer distributions (MIDs) for key metabolites, which would be used to calculate the relative flux through glycolysis versus the PPP.
| Metabolite | M+0 | M+1 | M+2 | M+3 |
| Fructose-6-Phosphate | 5% | 5% | 10% | 80% |
| Pyruvate | 20% | 15% | 35% | 30% |
| Ribose-5-Phosphate | 15% | 25% | 40% | 20% |
The distribution of isotopomers in pyruvate and ribose-5-phosphate would reveal the relative contributions of glycolysis and the PPP.
Evaluation of Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis
The TCA cycle is the central hub of cellular respiration, oxidizing acetyl-CoA for energy production. nih.gov The cycle's intermediates can also be siphoned off for biosynthetic purposes (cataplerosis) and must be replenished (anaplerosis) to maintain the cycle's function. mdpi.comwikipedia.org The 13C label from this compound enters the TCA cycle via pyruvate and acetyl-CoA.
Tracking the incorporation of the 13C label into TCA cycle intermediates like citrate (B86180), α-ketoglutarate, and oxaloacetate allows for the quantification of cycle flux. Furthermore, the labeling patterns can reveal the activity of anaplerotic pathways. For example, the carboxylation of labeled pyruvate to form labeled oxaloacetate is a major anaplerotic reaction that can be measured with this tracer. wikipedia.org Conversely, the removal of labeled intermediates for the synthesis of other molecules, such as amino acids, provides a measure of cataplerosis. nih.govresearchgate.net
De Novo Biosynthesis of Lipids and Amino Acids from this compound Precursors
Similarly, several amino acids are synthesized from TCA cycle intermediates. For instance, glutamate (B1630785) and glutamine are derived from α-ketoglutarate, while aspartate and asparagine are derived from oxaloacetate. researchgate.net When this compound is used as a tracer, the 13C label appears in these amino acids, reflecting the cataplerotic flux from the TCA cycle towards amino acid biosynthesis. biorxiv.orgnih.gov
Table 3: Example of 13C Enrichment in Biosynthetic Products This table provides a hypothetical example of how 13C enrichment data can reveal the contribution of D-Glucitol to the synthesis of lipids and amino acids.
| Macromolecule | Precursor | 13C Enrichment (%) |
| Palmitate (C16:0) | Acetyl-CoA | 25% |
| Glutamate | α-Ketoglutarate | 40% |
| Aspartate | Oxaloacetate | 35% |
Higher enrichment indicates a greater contribution from the D-Glucitol tracer to the de novo synthesis of that molecule.
Investigation of D-Glucitol Biosynthesis and Degradation Pathways
Beyond tracing its downstream metabolites, this compound is a tool for studying the dynamics of D-glucitol metabolism itself. The biosynthesis of D-glucitol occurs via the reduction of glucose, while its degradation is primarily through oxidation to fructose. nih.govnih.gov Introducing the labeled compound allows for the precise measurement of its rate of degradation and turnover in various tissues. This is crucial for understanding metabolic states where D-glucitol levels are altered.
Enzymatic Characterization of D-Glucitol-Metabolizing Enzymes
The primary enzymes responsible for D-glucitol metabolism are aldose reductase (biosynthesis) and sorbitol dehydrogenase (degradation). nih.gov In some microorganisms, specific permeases and dehydrogenases are also involved. nih.gov While detailed kinetic parameters of these enzymes are typically determined using in vitro assays with purified proteins, using this compound in intact cells or organisms provides a measure of their effective activity in a physiological context. By monitoring the rate of conversion of labeled D-glucitol to labeled fructose, researchers can infer the functional activity of sorbitol dehydrogenase under specific cellular conditions. This approach integrates the effects of substrate availability, co-factor concentrations (NAD+), and allosteric regulation, providing a more holistic view of the enzyme's role in the metabolic network.
The use of stable isotopes as tracers has become a cornerstone in the field of metabolomics for delineating metabolic pathways and quantifying the flow of carbon through these networks. nih.govnih.gov this compound, a specifically labeled form of the sugar alcohol D-glucitol (commonly known as sorbitol), serves as a powerful tool for these investigations. By introducing this labeled compound into a biological system, researchers can track the fate of the carbon atoms from positions 4, 5, and 6 of the glucitol backbone as they are incorporated into downstream metabolites. This approach, often coupled with analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), provides detailed insights into the dynamics of cellular metabolism. youtube.comyoutube.comnih.gov
The primary metabolic route for D-glucitol in many organisms is the polyol (or sorbitol) pathway. This pathway consists of two main enzymatic steps. First, D-glucitol is oxidized to D-fructose by the NAD+-dependent enzyme sorbitol dehydrogenase (SDH). nih.govresearchgate.net Subsequently, D-fructose can be phosphorylated by fructokinase to fructose-6-phosphate, which then enters central carbon metabolism, namely glycolysis and the pentose phosphate pathway (PPP). nih.gov
When this compound is metabolized, the ¹³C labels are transferred to D-fructose. The oxidation of D-glucitol at the C2 position results in the formation of D-fructose with the labels retained at positions 4, 5, and 6 (D-Fructose-4,5,6-13C3). This labeled fructose can then be traced as it is processed through subsequent pathways.
Tracing Carbon Flow through Glycolysis and the TCA Cycle:
Glycolysis: Fructose-6-phosphate-4,5,6-13C3 is cleaved by aldolase into two three-carbon units: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The label from C4 of fructose will be found at C1 of G3P, while the labels from C5 and C6 will be at C2 and C3 of G3P, respectively. This results in [1,2,3-¹³C₃]glyceraldehyde-3-phosphate. As glycolysis proceeds, this leads to the formation of pyruvate labeled at all three carbon positions ([1,2,3-¹³C₃]pyruvate).
Tricarboxylic Acid (TCA) Cycle: The labeled pyruvate enters the TCA cycle as acetyl-CoA (labeled at both carbons). The pattern of ¹³C incorporation into TCA cycle intermediates like citrate, α-ketoglutarate, and malate can reveal the activity of the cycle and the contribution of D-glucitol to oxidative metabolism. mdpi.com
Tracing Carbon Flow through the Pentose Phosphate Pathway (PPP):
The entry of labeled fructose-6-phosphate into the PPP provides a means to assess the flux through this pathway, which is crucial for generating NADPH and precursors for nucleotide biosynthesis. nih.gov The distribution of ¹³C labels in ribose-5-phosphate and other pentose intermediates can distinguish the relative activities of the oxidative and non-oxidative branches of the PPP. nih.gov
The analysis of these isotopomer distributions allows for quantitative metabolic flux analysis (MFA), providing a detailed map of carbon flow originating from D-glucitol. youtube.comnih.gov
Table 1: Expected ¹³C Labeling Patterns in Central Carbon Metabolites from this compound This table illustrates the predicted distribution of ¹³C atoms in key metabolites following the metabolism of this compound via the sorbitol pathway and glycolysis. The notation M+n indicates the isotopologue with 'n' ¹³C atoms.
| Metabolite | Expected Isotopologue | Labeled Positions | Metabolic Pathway |
|---|---|---|---|
| D-Fructose | M+3 | C4, C5, C6 | Sorbitol Pathway |
| Fructose-6-Phosphate | M+3 | C4, C5, C6 | Glycolysis Entry |
| Glyceraldehyde-3-Phosphate | M+3 | C1, C2, C3 | Glycolysis |
| Pyruvate | M+3 | C1, C2, C3 | Glycolysis |
| Acetyl-CoA | M+2 | C1, C2 | TCA Cycle Entry |
| Ribose-5-Phosphate | M+2 / M+3 | Variable | Pentose Phosphate Pathway |
Identification of Precursor-Product Relationships in Polyol Synthesis
Isotopically labeled tracers like this compound are invaluable for establishing direct precursor-product relationships in metabolic networks. nih.gov In the context of polyol synthesis, this tracer can confirm and quantify the conversion of D-glucitol into other key metabolites, particularly D-fructose.
The primary precursor-product relationship involving D-glucitol is its oxidation to D-fructose, catalyzed by sorbitol dehydrogenase. nih.gov By supplying this compound to a biological system, the appearance of ¹³C labels in the fructose pool provides definitive evidence of this conversion. The rate of label incorporation into fructose can be used to determine the in vivo activity of sorbitol dehydrogenase.
Furthermore, the labeled fructose produced from D-glucitol can serve as a precursor for the synthesis of other sugar alcohols. For instance, fructose can be converted back to glucose-6-phosphate via gluconeogenesis, which can then be reduced to D-glucitol by aldose reductase, completing the polyol pathway loop. Tracing the ¹³C labels from this compound through fructose and back to D-glucitol can elucidate the dynamics of this cycle. In tissues that express aldose reductase, glucose can be converted to sorbitol. nih.gov Studies have used ¹³C-labeled glucose to investigate the synthesis of sorbitol in tissues like the renal papilla. nih.gov
The use of this compound allows for the clear identification of metabolic connections. If the introduction of labeled D-glucitol leads to the labeling of another polyol, it establishes a metabolic link. The specific pattern of the label in the product molecule can also provide information about the biochemical reactions that connect the precursor and the product.
Table 2: Research Findings on Polyol Precursor-Product Relationships This table summarizes findings from stable isotope tracing studies that elucidate the metabolic relationships between polyols and related sugars.
| Labeled Precursor | Observed Labeled Product(s) | Key Enzyme/Pathway Implicated | Organism/System Studied | Reference Finding |
|---|---|---|---|---|
| D-[6-¹³C]Glucose | D-Sorbitol | Aldose Reductase | Rabbit Renal Papillary Tissue | Direct conversion demonstrated via the aldose reductase pathway. nih.gov |
| D-[1-¹³C]Fructose | D-Sorbitol | Sorbitol Dehydrogenase (reverse reaction) | Rabbit Renal Papillary Tissue | Demonstrates the reversibility of the sorbitol dehydrogenase reaction. nih.gov |
| This compound (Hypothetical) | D-Fructose-4,5,6-13C3 | Sorbitol Dehydrogenase | General Metabolism | Confirms the primary oxidation step of the polyol pathway. |
| [U-¹³C]Glucose | TCA Cycle Intermediates, Lactate (B86563) | Glycolysis, Pentose Phosphate Pathway | Human Leukemia T-Cells, Breast Cancer Cells | Used to trace glucose fate and reveal heterogeneous metabolism. mdpi.comnih.gov |
Regulatory Mechanisms Governing D-Glucitol Metabolism
Understanding the regulatory mechanisms that control the flow of metabolites through a pathway is a key objective of metabolic research. Stable isotope tracing with this compound provides a dynamic and quantitative approach to investigate the regulation of D-glucitol metabolism. By measuring metabolic fluxes under different physiological or genetic conditions, researchers can identify control points and regulatory interactions. nih.gov
In many bacteria, the genes for D-glucitol transport and catabolism are organized in operons, such as the gut operon in Bacillus subtilis. nih.gov The expression of these genes is often induced by the presence of D-glucitol. Isotope tracing experiments can quantify the change in metabolic flux through the D-glucitol pathway in response to the presence or absence of the inducer, providing insight into the tightness of this transcriptional regulation.
In Lactobacillus casei, there is evidence of cross-talk between the metabolic pathways for D-sorbitol and L-sorbose. researchgate.netnih.gov Studies suggest that a common metabolite, possibly D-sorbitol-6-phosphate, may act as an effector for regulatory proteins that control both pathways. nih.gov Experiments using this compound could help to identify and confirm such regulatory metabolites by tracking the flow of carbon and identifying pools of intermediates that change in response to different stimuli.
Metabolic flux analysis enabled by ¹³C tracers can also reveal allosteric regulation of enzymes. By perturbing the system (e.g., by adding a drug or changing nutrient availability), researchers can observe immediate changes in flux distribution that are indicative of rapid, allosteric control rather than slower, transcriptional regulation. nih.gov For example, the activity of sorbitol dehydrogenase is influenced by the cellular ratio of NAD+ to NADH. nih.gov A ¹³C tracing study could quantify how changes in the cellular redox state affect the flux from D-glucitol to D-fructose, thereby providing quantitative data on this regulatory mechanism.
Table 3: Enzymes in D-Glucitol Metabolism and Their Regulation This table lists the key enzymes involved in D-glucitol metabolism and known regulatory mechanisms that can be investigated using isotopic tracers.
| Enzyme | Reaction Catalyzed | Regulatory Mechanism | Potential Investigation with this compound |
|---|---|---|---|
| D-Glucitol Permease | Transport of D-glucitol into the cell | Transcriptional induction by D-glucitol (e.g., gutR in B. subtilis) nih.gov | Quantifying the increase in D-glucitol uptake and metabolism upon induction. |
| Sorbitol Dehydrogenase (SDH) | D-Glucitol + NAD+ ⇌ D-Fructose + NADH + H+ | Substrate availability, NAD+/NADH ratio, transcriptional regulation nih.govnih.govscience.gov | Measuring flux changes in response to altered cellular redox state or substrate levels. |
| Fructokinase | D-Fructose + ATP → Fructose-6-Phosphate + ADP | Substrate availability, allosteric regulation | Tracing the flow of ¹³C from D-fructose into glycolysis and PPP. |
| Sorbitol-6-phosphate Dehydrogenase | D-Sorbitol-6-phosphate + NAD+ ⇌ D-Fructose-6-phosphate + NADH + H+ | Transcriptional induction by D-sorbitol (e.g., gutF in L. casei) researchgate.netnih.gov | Quantifying pathway flux in wild-type vs. regulatory mutant strains. |
Research Applications of D Glucitol 4,5,6 13c3 Across Biological Systems
Studies in Microbial Metabolism
In the realm of microbial metabolism, D-Glucitol-4,5,6-13C3 is an invaluable tool for elucidating complex metabolic pathways and for guiding metabolic engineering efforts.
Metabolic Engineering and Pathway Optimization in Bacteria (e.g., Campylobacter jejuni, Escherichia coli)
Stable isotope tracing with this compound enables researchers to map the metabolic fate of D-glucitol in bacteria. For instance, in Campylobacter jejuni, D-glucitol is a key component of the capsular polysaccharide, which is crucial for its pathogenicity. nih.gov By supplying this compound, researchers can trace the incorporation of the labeled carbons into the capsular polysaccharide, thereby quantifying the activity of the biosynthetic pathway. This information is critical for identifying potential targets for antimicrobial drugs that could disrupt capsule formation.
In Escherichia coli, a versatile host for biotechnological production, metabolic engineering strategies are often employed to enhance the synthesis of desired products. While E. coli does not typically prefer sorbitol (D-glucitol) as a primary carbon source, it can be engineered to utilize it. nih.gov In such engineered strains, this compound can be used to assess the efficiency of the engineered pathway. By analyzing the distribution of 13C in various intracellular metabolites, researchers can identify bottlenecks in the metabolic network and devise strategies for pathway optimization. For example, 13C metabolic flux analysis can reveal the relative activities of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the engineered sorbitol utilization pathway. nih.govnih.gov
Table 1: Hypothetical 13C Labeling Patterns in E. coli Metabolites from this compound
| Metabolite | Expected 13C Labeling Pattern | Metabolic Pathway Indicated |
| Fructose-6-phosphate | Labeled at C4, C5, C6 | Sorbitol-6-phosphate dehydrogenase activity |
| Pyruvate (B1213749) | Labeled at C1, C2, C3 | Glycolysis |
| Ribose-5-phosphate | Labeled at C3, C4, C5 | Pentose Phosphate Pathway (non-oxidative) |
| Acetyl-CoA | Labeled at C1, C2 | Pyruvate dehydrogenase complex activity |
Yeast Metabolism and Fermentation Processes
Yeasts are central to many industrial fermentation processes, including the production of biofuels and specialty chemicals. Understanding their sugar metabolism is key to improving fermentation efficiency. Some yeasts can metabolize D-glucitol. The use of this compound in these yeasts allows for the detailed tracking of carbon flow during fermentation. This can help in optimizing conditions for the production of specific metabolites. For example, in the production of xylitol (B92547) from xylose, D-glucitol metabolism might intersect, and tracing with this compound could reveal the extent of this metabolic crosstalk. researchgate.netnih.gov
Investigations in Mammalian Cell Metabolism
In mammalian systems, this compound is instrumental in dissecting the intricate metabolic networks of cells, particularly in the context of disease.
In Vitro Cellular Models for Metabolic Network Characterization
The metabolism of mammalian cells is highly complex and interconnected. Isotope tracers like this compound, when used with techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, allow for the precise mapping of metabolic pathways. nih.gov In cell culture models, this labeled compound can be introduced into the growth medium to trace the fate of D-glucitol. The polyol pathway, which converts glucose to sorbitol (D-glucitol) and then to fructose (B13574), is implicated in diabetic complications. nih.gov By using this compound, researchers can study the reverse reaction catalyzed by sorbitol dehydrogenase and trace the subsequent metabolism of the labeled fructose. This can provide insights into the regulation of this pathway and its contribution to cellular metabolism under different physiological conditions.
Mechanistic Insights into Metabolic Rewiring in Disease Models (e.g., Cancer Metabolism, Metabolic Disorders)
A hallmark of cancer cells is their altered metabolism, often referred to as metabolic rewiring. nih.govmdpi.com This reprogramming of metabolic pathways supports their rapid proliferation and survival. The polyol pathway has been implicated in the metabolism of certain cancers. By tracing the metabolism of this compound in cancer cell lines, researchers can investigate the activity of this pathway and its connection to other central metabolic pathways like glycolysis and the tricarboxylic acid (TCA) cycle. mdpi.com This can help in identifying novel therapeutic targets to disrupt cancer cell metabolism.
In metabolic disorders such as obesity and metabolic syndrome, there are significant alterations in cellular metabolism. mdpi.comnih.gov The metabolism of fructose, which can be produced from D-glucitol via the polyol pathway, is linked to the development of these conditions. Using this compound in adipocyte (fat cell) models can help to elucidate how D-glucitol metabolism contributes to processes like lipogenesis (fat synthesis). dntb.gov.ua
Table 2: Potential Applications of this compound in Mammalian Disease Models
| Disease Model | Research Question | Expected Outcome from Tracer Study |
| Cancer Cells | What is the contribution of the polyol pathway to cancer cell metabolism? | Quantification of carbon flux from D-glucitol to glycolysis and the TCA cycle. |
| Diabetic Nephropathy Cells | How does high glucose affect the flux through the polyol pathway? | Measurement of the rate of conversion of D-glucitol to fructose and its subsequent metabolic fate. |
| Adipocytes (Obesity Model) | How does D-glucitol metabolism contribute to lipid accumulation? | Tracing the incorporation of 13C from this compound into fatty acids and triglycerides. |
Research in Plant Metabolism
This compound is an invaluable tool for dissecting the complexities of carbon allocation and utilization in plants that synthesize and transport sorbitol, such as many members of the Rosaceae family (e.g., apples, pears, and peaches). The stability of the 13C isotope allows for non-radioactive tracing experiments, which can be analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to provide detailed information on the flow of carbon through metabolic networks.
In many plant species, particularly within the Rosaceae family, D-glucitol is a primary product of photosynthesis and the main form of carbon translocated from source tissues (mature leaves) to sink tissues (fruits, young leaves, and roots). Understanding the dynamics of this transport and the subsequent partitioning of carbon is crucial for improving crop yield and quality.
The use of this compound allows researchers to trace the movement of sorbitol from its site of synthesis in the leaves, through the phloem, to its destination in sink organs. By analyzing the distribution of the 13C label in different tissues over time, scientists can quantify the rates of transport and accumulation. Furthermore, the metabolic fate of the imported sorbitol in sink tissues can be elucidated. For instance, studies can determine the proportion of this compound that is stored as sorbitol, converted to other sugars like fructose and glucose for immediate energy use, or channeled into the synthesis of structural carbohydrates like starch and cell wall components.
Illustrative data from a hypothetical tracer experiment using this compound to study carbohydrate partitioning in apple fruit tissue is presented in Table 1.
Table 1: Illustrative Metabolic Fate of this compound in Apple Fruit Sink Tissue
| Time After Administration | % of 13C Label in Sorbitol | % of 13C Label in Fructose | % of 13C Label in Glucose | % of 13C Label in Starch |
|---|---|---|---|---|
| 1 hour | 85% | 10% | 3% | 2% |
| 6 hours | 60% | 25% | 8% | 7% |
| 24 hours | 30% | 40% | 15% | 15% |
This interactive table demonstrates the conversion of D-glucitol into other carbohydrates over time in a typical sink tissue.
While D-glucitol is primarily involved in primary metabolism, its carbon backbone can potentially contribute to the biosynthesis of secondary metabolites. These compounds, which are not directly involved in the primary functions of growth and reproduction, play crucial roles in plant defense, signaling, and adaptation to environmental stress. The Rosaceae family is rich in phenolic compounds, a major class of secondary metabolites with antioxidant properties.
Tracing the flow of carbon from this compound can help to establish links between primary carbohydrate metabolism and the synthesis of these specialized compounds. When D-glucitol is metabolized, it enters central metabolic pathways such as glycolysis and the pentose phosphate pathway. These pathways generate precursors for the shikimate pathway, which is the primary route for the biosynthesis of aromatic amino acids and, subsequently, a wide array of phenolic compounds.
By feeding plants with this compound and analyzing the 13C enrichment in various secondary metabolites, researchers can determine the extent to which sorbitol-derived carbon is incorporated. This provides insights into the metabolic connectivity between primary and secondary metabolism and can help to identify key regulatory points.
Table 2 provides a hypothetical representation of how the 13C label from this compound might be incorporated into precursors of secondary metabolite pathways.
Table 2: Hypothetical Incorporation of 13C from this compound into Precursors for Secondary Metabolism
| Metabolic Pathway | Key Precursor | % of 13C Label Incorporation (Hypothetical) |
|---|---|---|
| Glycolysis | Phosphoenolpyruvate | 45% |
| Pentose Phosphate Pathway | Erythrose-4-phosphate | 30% |
This interactive table illustrates the potential flow of carbon from D-glucitol metabolism into pathways that produce precursors for secondary metabolites.
Plant cells are highly compartmentalized, with different metabolic pathways and processes occurring in specific organelles such as the cytosol, chloroplasts, mitochondria, and vacuoles. Understanding the distribution and flow of metabolites between these compartments is essential for a complete picture of plant metabolism.
This compound can be used to probe the subcellular localization of sorbitol metabolism. For example, upon entering a cell in a sink tissue, D-glucitol is primarily metabolized in the cytosol. The key enzyme sorbitol dehydrogenase, which converts sorbitol to fructose, is predominantly found in this compartment. However, studies have also suggested the presence of sorbitol and its metabolizing enzymes in other organelles, such as chloroplasts and vacuoles.
By using techniques that allow for the separation of subcellular compartments followed by isotopic analysis, researchers can quantify the flux of this compound and its metabolic products within different organelles. This can reveal, for instance, the rate of sorbitol transport into the vacuole for temporary storage or its potential role in chloroplast metabolism. This detailed spatial information is critical for developing accurate metabolic models and for understanding how metabolic processes are regulated at the subcellular level.
Table 3 presents a simplified, illustrative dataset on the subcellular distribution of the 13C label from this compound in a plant sink cell.
Table 3: Illustrative Subcellular Distribution of 13C Label from this compound in a Sink Cell
| Subcellular Compartment | Relative Abundance of 13C Label (Arbitrary Units) |
|---|---|
| Cytosol | 100 |
| Vacuole | 25 |
| Chloroplast | 10 |
This interactive table provides a hypothetical snapshot of where the carbon from D-glucitol is located within a plant cell, highlighting the central role of the cytosol.
Emerging Frontiers and Methodological Advancements in 13c Tracer Research with D Glucitol 4,5,6 13c3
Integrative Analysis of Multi-Omics Datasets (Metabolomics, Fluxomics, Transcriptomics, Proteomics)
The use of D-Glucitol-4,5,6-13C3 is pivotal in fluxomics, the quantitative study of metabolic pathway fluxes. By tracing the journey of the 13C labels through the metabolic network, researchers can precisely measure the rates of intracellular reactions. nih.gov This tracer is particularly informative for dissecting the polyol pathway, where aldose reductase converts glucose to sorbitol (D-glucitol), which is then oxidized to fructose (B13574) by sorbitol dehydrogenase. researchgate.netyoutube.com The labeling pattern of this compound allows for the unambiguous tracking of the carbon backbone as it is metabolized, providing crucial data on pathway activity.
Integrating this fluxomic data with other "omics" disciplines provides a more holistic understanding of cellular physiology. For instance, by combining flux data from this compound with transcriptomic (gene expression) and proteomic (protein abundance) data, scientists can uncover the regulatory mechanisms that control metabolic shifts. A hypothetical experimental design for such an integrative analysis is outlined below.
| Omics Layer | Methodology | Information Gained | Integration Goal |
|---|---|---|---|
| Fluxomics | Cell culture with this compound tracer, followed by GC-MS or LC-MS analysis of metabolite labeling patterns. nih.gov | Quantitative rates of polyol pathway and connected central carbon metabolism pathways. | To build a comprehensive model of how genetic and protein-level changes influence metabolic pathway activity in response to a specific stimulus (e.g., hyperglycemic stress). |
| Metabolomics | Untargeted mass spectrometry to measure the abundance of all detectable metabolites. biorxiv.org | Changes in the concentrations of key intermediates and end-products. | |
| Transcriptomics | RNA-Sequencing to quantify the expression levels of all genes. | Identification of upregulated or downregulated genes encoding metabolic enzymes (e.g., aldose reductase, sorbitol dehydrogenase). | |
| Proteomics | Mass spectrometry-based proteomics to quantify the abundance of cellular proteins. | Direct measurement of the levels of metabolic enzymes, providing a link between gene expression and metabolic function. |
This multi-omics approach allows researchers to move beyond simple correlations and establish causal links between genetic regulation, protein expression, and the resulting metabolic phenotype.
Advancements in High-Resolution and Spatially Resolved Metabolic Flux Analysis
Recent advancements in analytical instrumentation, particularly high-resolution mass spectrometry (such as Orbitrap and FT-ICR MS), have significantly enhanced the precision of 13C-metabolic flux analysis. nih.govnih.govspringernature.com These technologies allow for the accurate measurement of mass isotopologue distributions, which is essential for resolving complex metabolic networks and quantifying fluxes with high confidence. nih.govresearchgate.net
Furthermore, the frontier of metabolic research is moving towards understanding metabolism in a spatial context. Mass Spectrometry Imaging (MSI) is an emerging technique that allows for the visualization of the spatial distribution of metabolites directly in tissue sections. acs.orgnih.govbohrium.com By combining MSI with isotopic tracers like this compound, it is becoming possible to perform spatially resolved metabolic flux analysis. nih.govdigitellinc.com This powerful combination, sometimes referred to as MSIi (MSI with in vivo isotope labeling), can reveal metabolic heterogeneity within a tissue, showing how different cell types or regions utilize pathways like the polyol pathway. acs.orgnih.govbohrium.com For example, MSIi could be used to map the activity of the polyol pathway in different layers of the retina, providing insights into diabetic complications. youtube.com While the technology is still developing, it holds the promise of adding a critical spatial dimension to our understanding of metabolic function and dysfunction. digitellinc.com
Development of Innovative Isotopic Tracers and Complementary Analytical Methodologies
The design and synthesis of novel isotopic tracers are crucial for probing specific aspects of metabolism. This compound is an example of a tracer designed to provide specific information about the lower half of the hexose (B10828440) carbon skeleton. The development of a suite of complementary tracers, each with a unique labeling pattern, allows researchers to design experiments that can resolve complex and overlapping metabolic pathways. springernature.com For example, using this compound in parallel with [1,2-13C2]-Glucose could help to precisely quantify the relative activities of the pentose (B10789219) phosphate (B84403) pathway and glycolysis.
In addition to advanced mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful complementary technique for 13C-flux analysis. researchgate.netnih.gov NMR can provide information about the positional isotopomers of a metabolite, which can be highly informative for determining the specific routes a tracer has taken through the metabolic network. nih.gov The combination of both MS and NMR provides the most comprehensive data for accurate flux determination.
The development of new analytical methods also extends to sample preparation and data analysis. Innovations in rapid quenching and extraction techniques are crucial for accurately capturing the metabolic state of a system, especially for dynamic studies. researchgate.net Furthermore, increasingly sophisticated computational software is required to process the large and complex datasets generated in modern fluxomics experiments and to perform the mathematical modeling needed to calculate metabolic fluxes. researchgate.net
Dynamic Metabolic Profiling and Non-Steady State Flux Analysis
Traditionally, 13C-metabolic flux analysis has been performed under the assumption of a metabolic and isotopic steady state. frontiersin.org However, many biological processes are dynamic, involving rapid changes in metabolic fluxes in response to stimuli. nih.govelifesciences.org Dynamic metabolic profiling, which involves collecting samples over a time course after the introduction of an isotopic tracer, is essential for capturing these transient states. nih.govresearchgate.net
Isotopically non-stationary 13C metabolic flux analysis (INST-MFA) is a powerful technique that analyzes the rate of label incorporation into metabolites before an isotopic steady state is reached. researchgate.netfrontiersin.orgfrontiersin.org This approach can provide flux information on much shorter timescales and is particularly well-suited for studying systems that are difficult to maintain in a steady state, such as mammalian cell cultures. researchgate.netnih.gov
The application of this compound in an INST-MFA framework could reveal, for example, how quickly the polyol pathway is activated in response to a sudden increase in glucose concentration. This provides a deeper understanding of metabolic regulation and the cell's ability to adapt to changing environmental conditions. nih.govnih.gov
| Analysis Type | Experimental Condition | Key Advantage | Application with this compound |
|---|---|---|---|
| Steady-State MFA (SS-MFA) | System is in metabolic and isotopic equilibrium. frontiersin.org | Provides a time-averaged view of the metabolic phenotype under stable conditions. | Quantifying baseline polyol pathway flux in cells cultured under constant high-glucose conditions. |
| Isotopically Non-Stationary MFA (INST-MFA) | System is at metabolic steady state, but samples are taken during the isotopic transient phase. researchgate.netnih.gov | Allows for flux determination in systems with slow turnover or over shorter time scales. frontiersin.org | Measuring the rate of polyol pathway activation immediately following a glucose spike. |
| Dynamic Metabolic Profiling | Metabolite levels and labeling are measured over a time course following a perturbation. nih.gov | Captures the time-resolved metabolic response to a stimulus. elifesciences.org | Tracking the dynamic changes in sorbitol and fructose labeling after introducing this compound to insulin-stimulated adipocytes. nih.gov |
Q & A
Basic Research Questions
Q. What are the primary applications of D-Glucitol-4,5,6- in metabolic studies?
- Methodological Answer : This isotopologue is used in stable isotope tracing to investigate carbon flux in metabolic pathways such as the pentose phosphate pathway or polyol metabolism. Researchers typically administer the compound to cell cultures or model organisms, followed by liquid chromatography-mass spectrometry (LC-MS) to track -labeled intermediates. Key steps include:
- Optimizing dosing concentrations to avoid isotopic dilution.
- Validating tracer incorporation via isotopomer distribution analysis (IDA).
- Cross-referencing data with unlabeled controls to distinguish endogenous vs. tracer-derived metabolites .
Q. How is D-Glucitol-4,5,6- synthesized and characterized for research use?
- Methodological Answer : Synthesis involves enzymatic or chemical reduction of -labeled glucose precursors (e.g., D-Glucose-4,5,6-) using NADPH-dependent reductases. Post-synthesis, characterization includes:
- Nuclear Magnetic Resonance (NMR) : Confirming enrichment at positions 4, 5, and 6 through distinct chemical shifts.
- High-Resolution Mass Spectrometry (HRMS) : Verifying molecular ion clusters (e.g., M+3 for ) and isotopic purity (>98% as per vendor specifications).
- HPLC Purity Analysis : Ensuring absence of unreacted substrates or byproducts .
Advanced Research Questions
Q. How can experimental designs using D-Glucitol-4,5,6- be optimized for flux balance analysis (FBA)?
- Methodological Answer :
- Time-Course Sampling : Collect samples at multiple time points to capture dynamic labeling patterns, especially in transient metabolic states.
- Compartmentalization Controls : Use subcellular fractionation to distinguish cytosolic vs. mitochondrial contributions to polyol metabolism.
- Model Integration : Pair experimental data with constraint-based metabolic models (e.g., COBRA Toolbox) to predict flux distributions.
- Troubleshooting Tip : Account for potential isotopic scrambling by validating positional enrichment via tandem MS (MS/MS) .
Q. What strategies resolve contradictions in isotopic enrichment data across different biological systems?
- Methodological Answer : Discrepancies often arise from:
- Cell-Type Variability : Adjust culture conditions (e.g., oxygen levels) to mimic in vivo environments affecting reductase activity.
- Extraction Artifacts : Use quenching methods (e.g., cold methanol) to halt enzymatic activity immediately post-harvest.
- Analytical Sensitivity : Employ ultra-high-performance LC (UHPLC) coupled with high-resolution Orbitrap MS to detect low-abundance labeled species.
- Reference Standards : Include internal -labeled standards (e.g., D-Mannitol-) to normalize batch-to-batch variability .
Q. How should researchers correct for natural isotope abundance when interpreting mass spectrometry data?
- Methodological Answer :
- Algorithmic Correction : Use software tools (e.g., IsoCor or X13CMS) to subtract natural and contributions.
- Baseline Measurement : Analyze unlabeled samples under identical conditions to establish background noise thresholds.
- Validation : Compare corrected data with NMR-derived enrichment ratios to ensure accuracy .
Safety and Best Practices
Q. What safety protocols are critical when handling D-Glucitol-4,5,6-?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and dissolution to avoid inhalation of particulate matter.
- Waste Disposal : Follow institutional guidelines for organic waste containing -labeled compounds.
- Reference Documentation : Consult safety data sheets (SDS) for acute toxicity (H302) and respiratory irritation (H335) risks .
Data Reporting Standards
Q. What metadata should accompany publications using D-Glucitol-4,5,6-?
- Methodological Answer :
- Synthesis Details : Supplier, lot number, and isotopic purity (e.g., 98 atom % ).
- Analytical Parameters : LC-MS instrument models, collision energies, and solvent gradients.
- Raw Data Accessibility : Deposit isotopomer raw files in repositories like MetaboLights or GNPS.
- Ethical Compliance : Declare adherence to institutional biosafety protocols for isotope use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
